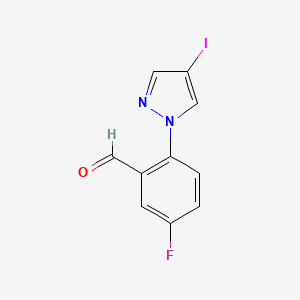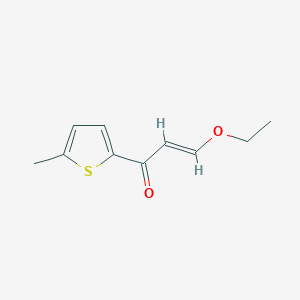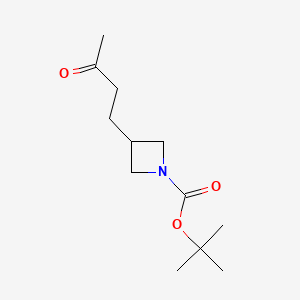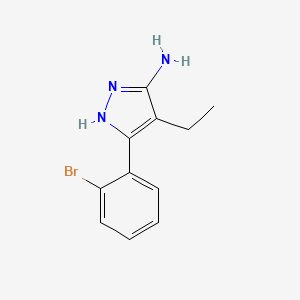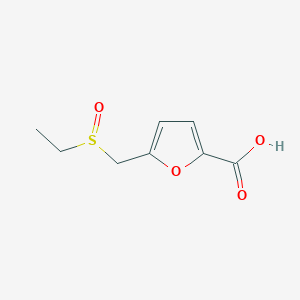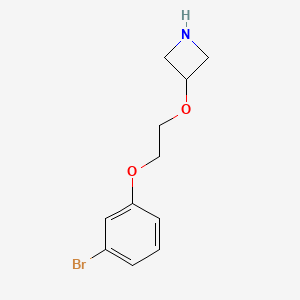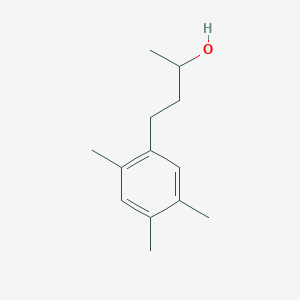
4-(2,4,5-Trimethylphenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4,5-Trimethylphenyl)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a butanol backbone with a 2,4,5-trimethylphenyl group attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trimethylphenyl)butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent, such as methylmagnesium bromide, reacts with a suitable carbonyl compound like 2,4,5-trimethylbenzaldehyde. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4,5-Trimethylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into hydrocarbons or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
4-(2,4,5-Trimethylphenyl)butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2,4,5-Trimethylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the context of its use and the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenyl-2-butanol
- 2-(2,4,5-Trimethylphenyl)pentan-2-ol
- 4-(2,3,6-Trimethylphenyl)butan-2-ol
Uniqueness
4-(2,4,5-Trimethylphenyl)butan-2-ol is unique due to the specific arrangement of its methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions. This structural uniqueness can lead to different physical and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C13H20O |
|---|---|
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
4-(2,4,5-trimethylphenyl)butan-2-ol |
InChI |
InChI=1S/C13H20O/c1-9-7-11(3)13(8-10(9)2)6-5-12(4)14/h7-8,12,14H,5-6H2,1-4H3 |
Clave InChI |
KVBTVZIPYCAQPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)CCC(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


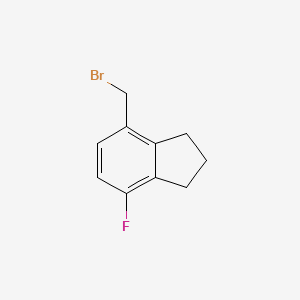
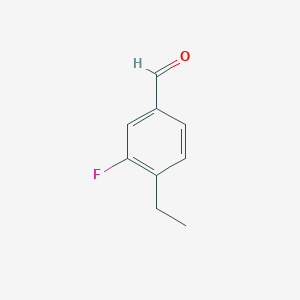
![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid](/img/structure/B13631330.png)
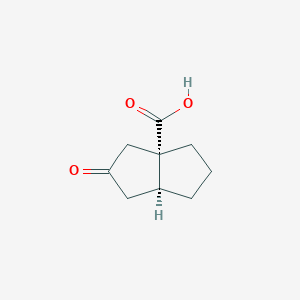
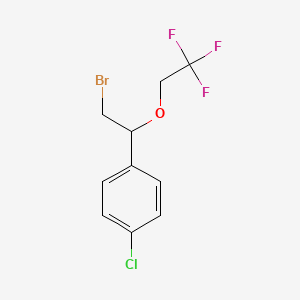
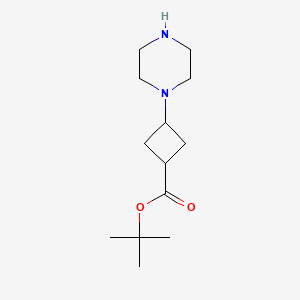
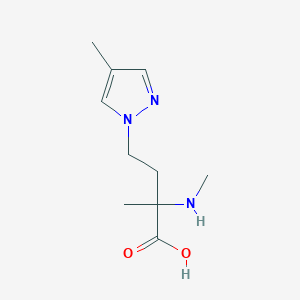
![7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13631354.png)
